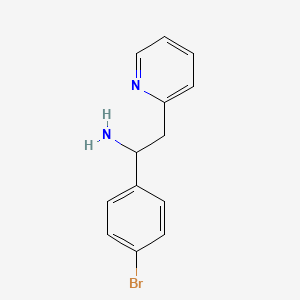
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine
Overview
Description
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of aromatic amines This compound features a bromophenyl group and a pyridinyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-pyridinecarboxaldehyde.
Formation of Intermediate: A condensation reaction between 4-bromobenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: More reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the bromophenyl and pyridinyl groups influences its reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-(pyridin-2-yl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-amine: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated or substituted derivatives. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct in its chemical behavior.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-11-6-4-10(5-7-11)13(15)9-12-3-1-2-8-16-12/h1-8,13H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPBYHWAPBRAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



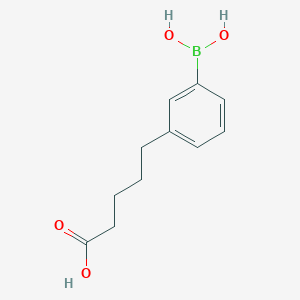
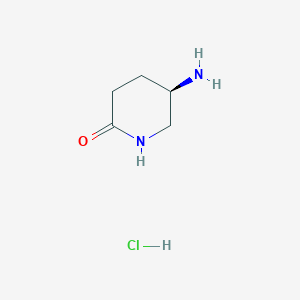
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)
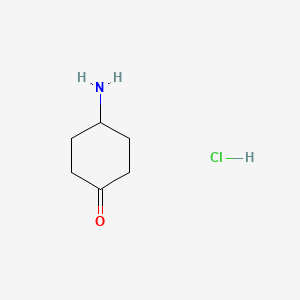
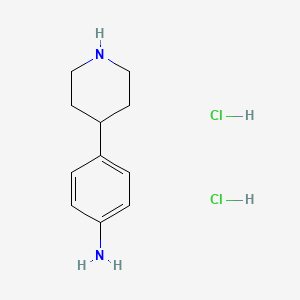
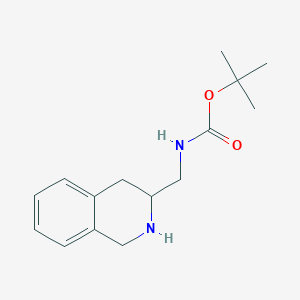
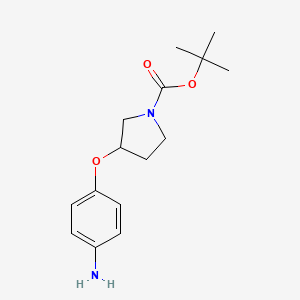
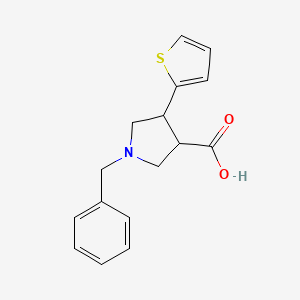
![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)
![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)

![N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride](/img/structure/B1372249.png)
